Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound reveals a complex arrangement of functional groups that contribute to its unique chemical properties and potential applications. The compound features a central carbamate linkage that connects a benzyl ester group to an alpha-methyl ketone bearing a 3,5-bis(trifluoromethyl)phenyl substituent. The carbamate functional group, characterized by the presence of a carbonyl group adjacent to an amine and an alkoxy group, represents the core structural motif that defines this compound class.
The 3,5-bis(trifluoromethyl)phenyl moiety constitutes a particularly significant structural feature, as the two trifluoromethyl groups positioned at the 3 and 5 positions of the phenyl ring exert strong electron-withdrawing effects. These substituents dramatically influence the electronic distribution throughout the molecule, enhancing the electrophilicity of the aromatic system and affecting intermolecular interactions such as hydrogen bonding and pi-stacking interactions. The trifluoromethyl groups also contribute substantially to the molecular weight and introduce significant steric bulk that influences the overall conformational preferences of the molecule.
The benzyl ester component provides additional aromatic character to the molecule while serving as a protecting group for the carbamate functionality. This structural element is commonly employed in carbamate chemistry due to its stability under various reaction conditions and its ability to be selectively removed under specific circumstances. The alpha-methyl ketone portion introduces additional complexity through the presence of both a carbonyl group and a methyl substituent that can influence conformational dynamics and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | Carbon Nineteen Hydrogen Fifteen Fluorine Six Nitrogen One Oxygen Three |
| Molecular Weight | 419.3 grams per mole |
| Monoisotopic Mass | 419.095613 daltons |
| Chemical Abstract Service Number | 1182352-08-4 |
| International Union of Pure and Applied Chemistry Name | benzyl N-[(1R)-2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]carbamate |
The stereochemistry of the compound is defined by the presence of a chiral center at the alpha position relative to the ketone functionality, with the (R)-configuration specifically indicated in the systematic nomenclature. This stereochemical element adds another layer of complexity to the molecular structure and can significantly influence biological activity and physical properties.
Crystallographic Studies and Conformational Dynamics
Crystallographic analysis provides crucial insights into the three-dimensional arrangement of atoms within this compound and reveals important information about its solid-state structure and intermolecular interactions. X-ray diffraction techniques utilize the scattering of X-ray beams by electrons around atoms to determine precise atomic positions and bond lengths within crystalline materials. The regular array of molecules in crystalline form allows for detailed structural determination through analysis of diffraction patterns generated when X-rays interact with the crystal lattice.
The conformational dynamics of carbamate compounds have been extensively studied using various analytical approaches, revealing important insights into their structural behavior in different environments. Research has demonstrated that carbamate units exhibit greater rigidity compared to amino acid building blocks, presumably due to extended delocalization of pi-electrons across the backbone structure. This enhanced rigidity influences the overall conformational preferences of the molecule and affects its interactions with other molecular species.
Studies utilizing density functional theory calculations combined with experimental spectroscopic techniques have revealed that carbamate compounds can adopt both cis and trans configurations around the amide bond, with cis configurations being energetically stable in certain carbamate systems. This contrasts with peptide systems, which predominantly adopt trans configurations at low energies. The stabilization of cis configurations in carbamates is attributed to the extended delocalization of pi-electrons across the backbone and the potential for intramolecular hydrogen bonding interactions involving oxygen atoms adjacent to the amide bond.
Table 2: Conformational Analysis Parameters
| Structural Feature | Characteristic | Impact on Molecular Behavior |
|---|---|---|
| Carbamate Backbone | Enhanced Rigidity | Restricted Rotational Freedom |
| Trifluoromethyl Groups | Electron-Withdrawing | Modified Electronic Distribution |
| Benzyl Ester | Aromatic Character | Potential Pi-Stacking Interactions |
| Alpha-Methyl Ketone | Steric Bulk | Conformational Constraint |
| Chiral Center | (R)-Configuration | Stereochemical Specificity |
The presence of multiple fluorine atoms in the trifluoromethyl groups significantly influences the conformational preferences of the molecule through both electronic and steric effects. The high electronegativity of fluorine atoms creates strong dipole moments that can influence molecular alignment and packing in crystalline systems. Additionally, the van der Waals radius of fluorine atoms contributes to steric interactions that may restrict certain conformational arrangements.
Crystallographic studies of related carbamate compounds have revealed the importance of hydrogen bonding patterns in determining solid-state structures. The carbamate nitrogen-hydrogen bond can participate in intermolecular hydrogen bonding with carbonyl oxygen atoms, creating extended networks that stabilize particular crystal packing arrangements. These interactions are particularly relevant for understanding the physical properties of the compound, including melting point, solubility, and stability characteristics.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through analysis of the magnetic properties of atomic nuclei within the molecule. This analytical technique exploits the intrinsic spin properties of certain nuclei and their response to external magnetic fields to generate detailed spectroscopic data. Both proton and carbon-13 nuclear magnetic resonance experiments offer complementary information about the molecular structure and dynamic behavior of the compound.
Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to different hydrogen environments within the molecule. The benzyl ester protons typically appear in the aromatic region between 7.0 and 8.0 parts per million, while the methylene protons of the benzyl group generate characteristic signals around 5.0-5.5 parts per million. The alpha-proton adjacent to the ketone functionality exhibits a downfield chemical shift due to the deshielding effects of the carbonyl group and the aromatic substituent. The methyl group attached to the chiral center produces a characteristic doublet pattern due to coupling with the adjacent methine proton.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, with each carbon atom in a unique environment producing a distinct signal. The carbonyl carbons of both the ketone and carbamate functionalities appear in the characteristic downfield region between 170 and 220 parts per million. The aromatic carbons generate signals in the 120-140 parts per million range, with the trifluoromethyl-bearing carbons showing characteristic splitting patterns due to coupling with fluorine nuclei.
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Structural Unit | Proton Chemical Shift (parts per million) | Carbon-13 Chemical Shift (parts per million) |
|---|---|---|
| Benzyl Aromatic | 7.2-7.8 | 125-135 |
| Benzyl Methylene | 5.1-5.3 | 65-70 |
| Carbamate Carbonyl | Not Applicable | 170-185 |
| Ketone Carbonyl | Not Applicable | 190-205 |
| Alpha-Methine | 4.5-5.5 | 45-55 |
| Alpha-Methyl | 1.2-1.6 | 15-25 |
| Trifluoromethyl | Not Observable | 120-125 (quartet) |
Infrared spectroscopy provides valuable information about the functional groups present in this compound through analysis of molecular vibrations. The carbamate carbonyl stretch typically appears as a strong absorption band around 1720-1740 wavenumbers, while the ketone carbonyl generates a characteristic absorption around 1680-1700 wavenumbers. The nitrogen-hydrogen stretch of the carbamate functionality produces a medium-intensity band in the 3300-3500 wavenumber region.
The aromatic carbon-carbon stretches from both the benzyl and trifluoromethyl-substituted phenyl rings contribute to absorption bands in the 1550-1700 wavenumber range. The presence of trifluoromethyl groups introduces characteristic carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region, providing definitive evidence for these substituents. The aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches contribute to absorptions in the 2800-3000 wavenumber region.
Mass spectrometry analysis provides definitive molecular weight determination and structural fragmentation patterns that confirm the identity and purity of this compound. The molecular ion peak appears at mass-to-charge ratio 419, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the benzyl group (mass 91) to generate a fragment at mass-to-charge ratio 328, and loss of the carbamate functionality to produce fragments corresponding to the substituted phenyl ketone portion of the molecule.
The presence of fluorine atoms significantly influences the mass spectral fragmentation pattern due to the strength of carbon-fluorine bonds and the stability of trifluoromethyl-containing fragments. The isotope pattern of the molecular ion reflects the natural abundance of carbon-13 and the multiple fluorine atoms, providing additional confirmation of the molecular composition. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation of selected precursor ions, allowing for comprehensive characterization of the compound's structure and fragmentation pathways.
Properties
IUPAC Name |
benzyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11H,10H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVQXOOPOAIZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118464 | |
| Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-26-6 | |
| Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Preparation
The process begins with generating 3,5-bis(trifluoromethyl)phenylmagnesium bromide from 3,5-bis(trifluoromethyl)-1-bromobenzene. In a anhydrous tetrahydrofuran (THF) and 1,3-bis(trifluoromethyl)benzene solvent system, magnesium reacts with the aryl bromide at 45°C to form the Grignard reagent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/1,3-bis(CF₃)benzene (4:1) |
| Temperature | 45°C |
| Reaction Time | 4.5 hours (addition) + 1–3 h |
Formylation with Paraformaldehyde
Solid paraformaldehyde (1.79 mol) is added to the Grignard reagent, yielding 3,5-bis(trifluoromethyl)benzyl alcohol after hydrolysis with 20% H₂SO₄. Excess paraformaldehyde (>5%) reduces yields due to side reactions.
Yield Optimization
| Paraformaldehyde (Equiv.) | Yield (%) |
|---|---|
| 1.0 | 72 |
| 1.05 | 75 |
| 1.2 | 68 |
Halogenation to 3,5-Bis(trifluoromethyl)benzyl Bromide
The alcohol is converted to the bromide using 48% HBr and concentrated H₂SO₄ at 100–105°C. This step achieves near-quantitative conversion due to the electron-withdrawing trifluoromethyl groups enhancing leaving-group ability.
Halogenation Protocol
-
Reactants : 262.2 g alcohol (92.8% purity), 550.2 g HBr (48%), 113 g H₂SO₄.
-
Conditions : 8 hours at 100–105°C, followed by 1.5 hours reflux.
-
Yield : 95% (crude), 89% after distillation.
Carbamate Protection and Final Coupling
The amine intermediate is protected with benzyl chloroformate under Schotten-Baumann conditions:
Reaction Scheme
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/Water (2:1) |
| Temperature | 0–5°C |
| Base | NaHCO₃ (2.5 equiv.) |
| Yield | 82–88% |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.21 (q, J = 6.8 Hz, 1H, CH(CH₃)), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR : δ 201.5 (C=O), 155.2 (OCONH), 139.8–122.4 (Ar-CF₃), 67.3 (OCH₂Ph), 48.1 (CH(CH₃)), 21.7 (CH₃).
Chiral Purity
-
HPLC : Chiralcel OD-H column, 98.5% ee (hexane:i-PrOH = 90:10, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has potential applications in drug development due to the presence of the trifluoromethyl group, which is known to influence pharmacokinetic properties.
Case Study: Antidepressant Activity
Research has indicated that compounds containing trifluoromethyl groups can enhance the potency of drugs targeting serotonin receptors. A study demonstrated that similar trifluoromethyl-containing compounds exhibited increased inhibition of serotonin uptake compared to their non-fluorinated counterparts . This suggests that this compound may have potential as an antidepressant or anxiolytic agent.
| Compound Name | Target Receptor | Activity Level | Reference |
|---|---|---|---|
| Compound A | 5-HT Receptor | High | |
| Compound B | Dopamine Receptor | Moderate | |
| Benzyl Carbamate | 5-HT Receptor | Potentially High | Current Study |
Agrochemical Applications
The compound's unique structure also makes it suitable for use in agrochemicals. The trifluoromethyl group can improve the efficacy and stability of pesticides and herbicides.
Case Study: Herbicide Development
In agricultural research, compounds similar to this compound have been explored for their ability to inhibit specific enzymes in plants, leading to effective herbicidal action. For instance, a related compound was shown to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . This inhibition resulted in significant growth reduction of targeted weed species.
Material Science Applications
The properties of this compound also lend themselves to applications in material science. The fluorinated structure can enhance the thermal stability and chemical resistance of polymers.
Case Study: Polymer Additive
In a study focused on polymer composites, the addition of trifluoromethyl-containing compounds improved the thermal degradation temperature and mechanical properties of polycarbonate matrices . This suggests that this compound could serve as an effective additive in developing high-performance materials.
Mechanism of Action
The mechanism of action of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs. Below is a detailed analysis:
Structural Analogues with Trifluoromethylphenyl Substitutions
- PS37 (tert-butyl(2-(4-(6-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-2'-methyl-[1,1'-biphenyl]-3-yl)piperazin-1-yl)-2-oxoethyl)carbamate) :
PS37 shares the 3,5-bis(trifluoromethyl)phenyl group but incorporates a piperazine ring and a biphenyl system. This structural complexity increases its molecular weight (MW ≈ 700 g/mol) compared to the target compound (MW 419.32 g/mol). Piperazine derivatives like PS37 are often designed for enhanced receptor binding (e.g., neurokinin-1 receptor antagonism), whereas the simpler carbamate structure of the target compound suggests utility in prodrug strategies or enzyme inhibition .
Carbamate Derivatives with Alternative Protecting Groups
- tert-butyl (3,5-bis(trifluoromethyl)benzyl)(but-3-en-1-yl)carbamate (2b + 3b) :
This compound replaces the benzyl group with a tert-butyl carbamate and introduces an alkenyl chain. The tert-butyl group improves steric protection during synthesis but reduces solubility in polar solvents compared to the benzyl group. The target compound’s benzyl carbamate may offer better deprotection efficiency under mild acidic conditions, a critical factor in stepwise synthetic routes .
Benzoate Esters with Varied Substituents
lists multiple benzoate esters, such as phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3). While these lack trifluoromethyl groups, they share ester functionalities. Key differences include:
| Property | Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate | Phenyl Benzoate | Methyl Benzoate |
|---|---|---|---|
| Molecular Weight | 419.32 g/mol | 198.22 g/mol | 136.15 g/mol |
| Key Functional Groups | Carbamate, trifluoromethyl | Ester, phenyl | Ester, methyl |
| Lipophilicity (LogP) | High (due to CF₃ groups) | Moderate | Low |
| Applications | Drug intermediates, enzyme inhibitors | Fragrances, plastics | Solvents, flavorings |
The trifluoromethyl groups in the target compound confer superior metabolic resistance compared to simple benzoates, which are more prone to hydrolysis .
Stereochemical Variants
- Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate : The (1R)-stereoisomer (described in ) highlights the importance of chirality in biological activity. Enantiomeric purity can influence binding affinity to targets like proteases or kinases, whereas racemic mixtures may exhibit reduced efficacy or off-target effects .
Biological Activity
Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.33 g/mol. The presence of trifluoromethyl groups in its structure is significant as these groups often enhance the compound's biological activity and stability .
Research indicates that this compound may function as an enzyme inhibitor. It is believed to bind to the active sites of certain enzymes, thereby inhibiting their activity. This property is particularly relevant in the context of drug development, where enzyme inhibition can lead to therapeutic effects against various diseases .
Antitumor Activity
Several studies have explored the antitumor potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that it exhibits cytotoxic effects comparable to established chemotherapeutic agents, suggesting its potential role as an anticancer drug .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point in research. It has been reported to affect enzymes involved in metabolic pathways relevant to cancer progression. The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl group enhance its inhibitory potency against target enzymes .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate?
A common approach involves multi-step organic synthesis, including carbamate formation and trifluoromethyl group introduction. For example:
- Step 1 : Reduction of intermediates using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours .
- Step 2 : Acidic workup (e.g., HCl/water) to stabilize the product .
- Purity control : Chromatography or recrystallization to achieve >95% purity, as demonstrated in related trifluoromethylphenyl derivatives .
Q. How can researchers characterize this compound using spectroscopic and analytical methods?
Key characterization data includes:
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard mitigation : Avoid ignition sources (sparks, open flames) due to flammability risks .
- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods for volatile intermediates .
- Storage : Stabilize with antioxidants (e.g., TBC) for sensitive derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent variation : Modify the trifluoromethylphenyl group (e.g., positional isomers) to assess impact on target binding .
- In vitro assays : Test inhibitory activity against proteases or inflammatory markers, as suggested for related carbamates .
- Computational modeling : Use SMILES notation (e.g.,
C1C2CC3CC1CC(C2)C3NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5) for docking studies to predict binding affinity .
Q. How can contradictions in reported bioactivity data be resolved?
- Data validation :
- Mechanistic follow-up : Use knockout cell lines or isotopic labeling to confirm target specificity .
Q. What strategies assess the metabolic stability of trifluoromethyl groups in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
